molecular formula C16H25N3O3S B4498749 N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

Cat. No.: B4498749
M. Wt: 339.5 g/mol
InChI Key: IUVYEHXQVCKOMH-UHFFFAOYSA-N
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Description

N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dimethylaminoethyl group, a piperidine sulfonyl group, and a benzamide core. Its distinct structure makes it a valuable subject for studies in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-18(2)12-9-17-16(20)14-7-6-8-15(13-14)23(21,22)19-10-4-3-5-11-19/h6-8,13H,3-5,9-12H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVYEHXQVCKOMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the dimethylaminoethyl and piperidine sulfonyl groups. Common synthetic routes include:

    Formation of Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of Dimethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions, where a dimethylaminoethyl halide reacts with the benzamide.

    Addition of Piperidine Sulfonyl Group: This step involves the sulfonylation of the benzamide using a piperidine sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide
  • 4-Amino-N-[2-(diethylamino)ethyl]benzamide

Uniqueness

N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE
Reactant of Route 2
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N-[2-(DIMETHYLAMINO)ETHYL]-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE

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